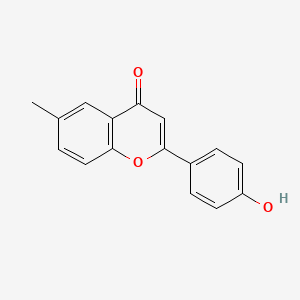

4'-Hydroxy-6-methylflavone

Description

Overview of Flavonoid Structural Diversity and Classification in Academic Inquiry

Flavonoids represent a vast and diverse group of naturally occurring polyphenolic compounds found throughout the plant kingdom. mdpi.comfoodengprog.org Over 9,000 distinct flavonoid derivatives have been identified, playing crucial roles in plant physiology, including pigmentation, UV protection, and defense against pathogens. mdpi.comCurrent time information in Bangalore, IN. The fundamental chemical architecture of a flavonoid is a fifteen-carbon skeleton (C6-C3-C6), which consists of two benzene (B151609) rings (designated A and B) connected by a three-carbon heterocyclic pyran ring (ring C). numberanalytics.comwikipedia.org

This basic structure allows for extensive variation, leading to the classification of flavonoids into several major subclasses. nih.gov The classification primarily depends on the oxidation state and substitution pattern of the C ring. foodengprog.org Major subclasses include flavones, flavonols, flavanones, isoflavones, flavanols (or catechins), and anthocyanins. mdpi.comnih.gov For instance, flavonols are characterized by a hydroxyl group at the C3 position and a double bond between C2 and C3, while the corresponding C-ring of flavanones is saturated. foodengprog.orgnih.gov These structural variations, such as the number and position of hydroxyl groups, methylation, and glycosylation, are critical as they significantly influence the compound's chemical properties and biological activities. numberanalytics.com

Significance of Flavones as a Subclass for Advanced Chemical Research

Flavones, a significant subclass of flavonoids, are characterized by the backbone of 2-phenylchromen-4-one. mdpi.comwikipedia.org They are widely distributed in leaves, flowers, and fruits. mdpi.com Unlike some other flavonoid subclasses, the C ring in flavones possesses a double bond between the C2 and C3 positions and a ketone group at C4, but lacks a hydroxyl group at the C3 position. mdpi.com Common examples of flavones include apigenin (B1666066) and luteolin. wikipedia.org

The flavone (B191248) scaffold has proven to be an indispensable anchor for the development of new therapeutic agents in medicinal chemistry. nih.gov Their wide range of biological activities—including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties—has generated significant interest among researchers. nih.govinnovareacademics.in Many metabolic diseases are thought to arise from oxidative stress, making the positive effects of flavones in this area particularly noteworthy. nih.govresearchgate.net The inherent bioactivity of the flavone structure, combined with its amenability to synthetic modification, establishes it as a privileged scaffold in the design and optimization of novel poly-functional derivatives for potential therapeutic applications. nih.gov

Rationale for Dedicated Academic Investigation of 4'-Hydroxy-6-methylflavone

Within the broad class of flavones, specific substituted derivatives are often singled out for intensive study due to their unique chemical properties and potential applications. This compound is one such compound that has garnered dedicated academic investigation. Its structure features a hydroxyl group at the 4'-position of the B-ring and a methyl group at the 6-position of the A-ring.

A primary reason for the focused research on this compound is its role as a key intermediate or starting material in the synthesis of more complex, biologically active molecules. u-szeged.hunih.gov Notably, it is used in the synthesis of novel protoflavone analogs. u-szeged.hunih.gov These derivatives, particularly 6-methylated protoflavones, are being explored as potential lead compounds for developing selective agents against multi-drug resistant (MDR) cancer, as they have shown mild but statistically significant selectivity towards MDR cell lines. nih.gov The ability of cancer cells to develop resistance to treatment is a major therapeutic challenge, making the development of compounds that can circumvent these mechanisms, such as those derived from this compound, a significant area of research. nih.gov

Furthermore, direct biological activities of this compound and its simple derivatives have been the subject of pharmacological studies. Research has investigated the compound for its potential antidepressant, anticonvulsant, and antinociceptive (pain-relieving) effects. nih.gov These studies have suggested that its mechanism of action may involve the modulation of GABA-A receptors, which are implicated in the pathophysiology of depression, epilepsy, and pain disorders. nih.gov This line of inquiry positions this compound not just as a synthetic precursor, but as a compound of interest for its own potential neuropharmacological properties.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxyphenyl)-6-methyl-4H-chromen-4-one | thermofisher.comthermofisher.com |

| Molecular Formula | C₁₆H₁₂O₃ | thermofisher.comthermofisher.com |

| Molecular Weight | 252.27 g/mol | thermofisher.com |

| CAS Number | 288401-04-7 | thermofisher.comstenutz.eu |

| Appearance | Pale cream powder | thermofisher.com |

| Melting Point | 236.0-245.0 °C | thermofisher.com |

| InChI Key | YAACYYNCHMHECD-UHFFFAOYSA-N | thermofisher.comthermofisher.com |

| SMILES | CC1=CC=C2OC(=CC(=O)C2=C1)C1=CC=C(O)C=C1 | thermofisher.comthermofisher.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAACYYNCHMHECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Hydroxy 6 Methylflavone

De Novo Chemical Synthesis Approaches

The complete synthesis of 4'-Hydroxy-6-methylflavone from basic chemical building blocks is a cornerstone of its production for research and potential applications. This approach allows for precise control over the molecular architecture.

Multi-Step Synthetic Pathways for the Flavone (B191248) Core

The construction of the fundamental flavone skeleton is a multi-step process that involves the sequential formation of its characteristic A and C rings, followed by the attachment of the B ring.

A key reaction in the synthesis of many flavonoids, including this compound, is the Claisen-Schmidt condensation. wisdomlib.orgwikipedia.org This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde to form a chalcone (B49325) intermediate. wisdomlib.orgresearchgate.net Specifically, a substituted 2'-hydroxyacetophenone (B8834) reacts with a substituted benzaldehyde (B42025). u-szeged.hu

The resulting chalcone then undergoes oxidative cyclization to form the flavone core. A common method for this cyclization involves the use of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netu-szeged.hu This step is crucial for forming the pyranone ring (C ring) of the flavone structure.

The specific substituents on the A and B rings of this compound, namely the 6-methyl group and the 4'-hydroxyl group, can be introduced at different stages of the synthesis. nih.gov One common strategy involves starting with precursors that already contain these desired functionalities. For instance, a 2'-hydroxy-5'-methylacetophenone (B74881) can serve as the A-ring precursor, while a 4-hydroxybenzaldehyde (B117250) can act as the B-ring precursor.

Alternatively, protecting groups can be employed to direct reactions to specific positions on the aromatic rings. For example, a hydroxyl group can be protected as a benzyl (B1604629) ether to prevent it from reacting while other transformations are carried out. u-szeged.hubeilstein-journals.org This protecting group can then be removed in a later step, a process known as debenzylation, to reveal the desired hydroxyl group. u-szeged.hu

Achieving the precise placement of the hydroxyl and methyl groups is a critical aspect of the synthesis, a concept known as regioselectivity. rsc.org The synthesis of the 6-methyl group on the A-ring can be accomplished by starting with a commercially available precursor like 2',5'-dihydroxyacetophenone, where the hydroxyl groups can be selectively methylated.

For the 4'-hydroxylation on the B-ring, a common approach is to use a starting material that already contains a hydroxyl group at the desired position, such as 4-hydroxybenzaldehyde. To prevent unwanted side reactions, this hydroxyl group is often protected during the initial condensation and cyclization steps. u-szeged.hu A frequently used protecting group is the benzyl group, which can be later removed through catalytic hydrogenation. beilstein-journals.org

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

| Reaction Step | Typical Reagents and Conditions | Purpose |

| Claisen-Schmidt Condensation | Substituted 2'-hydroxyacetophenone, substituted benzaldehyde, base (e.g., KOH), solvent (e.g., ethanol) | Formation of the chalcone intermediate |

| Oxidative Cyclization | Chalcone intermediate, iodine, DMSO | Formation of the flavone C-ring |

| Deprotection (if applicable) | Protected flavone, catalyst (e.g., Pd/C), hydrogen source | Removal of protecting groups to yield the final product |

Semi-Synthesis Strategies Utilizing Precursor Molecules

In addition to de novo synthesis, this compound can also be prepared through semi-synthetic methods. This approach starts with a naturally occurring or readily available flavonoid precursor that is structurally similar to the target molecule. The precursor is then chemically modified to introduce the desired functionalities.

For example, a naturally occurring flavone that lacks the 6-methyl group could potentially be methylated at that position using specific reagents. Similarly, a flavone with a different substitution pattern on the B-ring could be chemically altered to introduce the 4'-hydroxyl group. While less common for this specific compound, semi-synthesis can be an efficient strategy when a suitable starting precursor is available.

Transformation of Related Flavonoids or Chalcones to this compound Derivatives

The synthesis of this compound derivatives can be achieved through the transformation of related flavonoids or their chalcone precursors. Chalcones, which are open-chain flavonoids, serve as common starting materials. For instance, the Claisen-Schmidt condensation reaction between an appropriate acetophenone and a benzaldehyde derivative can yield a chalcone, which is then cyclized to form the flavone core. ias.ac.injmb.or.kr

One documented method involves the reaction of 2'-hydroxychalcones with a combination of vanadium pentoxide, hydrogen peroxide, and ammonium (B1175870) bromide, followed by dehydrobromination to yield the flavone. innovareacademics.in Another approach utilizes silica (B1680970) gel-supported indium(III) chloride or bromide as a catalyst for the efficient cyclization of 2'-hydroxychalcones to flavones under solvent-free conditions. innovareacademics.in

Furthermore, existing flavones can be modified. For example, 6-methylflavone (B191877) has been transformed by the entomopathogenic fungus Isaria fumosorosea KCH J2 into glycosylated derivatives, demonstrating the potential of biotransformation in creating novel compounds. nih.govresearchgate.net

Oxidative De-aromatization Techniques in Protoflavone Synthesis

Protoflavones are a unique class of flavonoids characterized by a non-aromatic B-ring. The synthesis of protoflavone derivatives from flavones like this compound often involves oxidative de-aromatization. A common reagent for this transformation is [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), a hypervalent iodine reagent. u-szeged.humdpi.comresearchgate.net

This method has been successfully used to synthesize protoflavone derivatives from various 4'-hydroxyflavones, including this compound. u-szeged.huiiarjournals.org The reaction is typically carried out in a mixture of acetonitrile (B52724) and an alcohol, which gets coupled at the C-1' position of the newly formed protoflavone. u-szeged.huiiarjournals.org Microwave-assisted oxidative de-aromatization has also been reported as an efficient method. iiarjournals.org This technique allows for the rapid and economical synthesis of protoflavones on a larger scale, which is crucial for further biological studies. u-szeged.hu

Targeted Chemical Derivatization of this compound for Research Applications

To explore the structure-activity relationships and enhance the properties of this compound, targeted chemical derivatization is employed. These modifications primarily focus on the hydroxyl group at the 4'-position.

Strategies for Glycosylation of this compound and its Derivatives

Glycosylation, the attachment of a sugar moiety, is a key strategy to modify the properties of flavonoids. It can increase water solubility, alter bioavailability, and influence biological activity. sci-hub.secas.cz

Chemical Glycosylation Methods

Chemical glycosylation offers a direct way to introduce sugar moieties, although it can be complex, often requiring multiple protection and deprotection steps. sci-hub.se While specific examples for the direct chemical glycosylation of this compound are not extensively detailed in the provided context, the general principles of flavonoid glycosylation would apply. This typically involves activating the sugar donor and reacting it with the flavonoid aglycone.

Enzymatic Glycosylation Techniques

Enzymatic glycosylation provides a highly selective and environmentally friendly alternative to chemical methods. sci-hub.senih.gov Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule like a flavonoid. nih.govmdpi.com

Microbial biotransformation is a powerful tool for flavonoid glycosylation. For instance, the entomopathogenic fungus Isaria fumosorosea KCH J2 has been shown to glycosylate 6-methylflavone, producing 6-methylflavone 4'-O-β-D-(4"-O-methyl)-glucopyranoside. nih.govresearchgate.net This demonstrates the capability of microorganisms to hydroxylate the flavonoid ring and subsequently attach a modified sugar unit. nih.gov Similarly, strains of Beauveria bassiana have been used to biotransform 6-methylflavanone (B1209071) into various glycosylated products, including 4'-hydroxy-6-methylflavanone derivatives. mdpi.comresearchgate.net

The table below summarizes some examples of enzymatic glycosylation of flavonoids related to this compound.

| Substrate | Biocatalyst | Product(s) | Reference(s) |

| 6-Methylflavone | Isaria fumosorosea KCH J2 | 6-methylflavone 4'-O-β-D-(4"-O-methyl)-glucopyranoside | nih.gov, researchgate.net |

| 6-Methylflavanone | Beauveria bassiana KCH J1.5 | 4'-hydroxy-6-methylflavanone 3'-O-β-D-(4"-O-methyl)-glucopyranoside and other derivatives | mdpi.com, researchgate.net |

| 6-Methylflavanone | Isaria fumosorosea KCH J2 | 6-methylflavanone 4'-O-β-D-(4"-O-methyl)-glucopyranoside | mdpi.com |

Methylation and Other Alkylation Reactions for Modifying Hydroxyl Groups

Methylation and other alkylation reactions are common strategies to modify the hydroxyl groups of flavonoids, which can enhance their metabolic stability and cell membrane permeability. mdpi.com

For flavonoids, selective alkylation can be challenging due to the presence of multiple hydroxyl groups. However, regioselective methods have been developed. For example, in the case of quercetin (B1663063), a flavonoid with multiple hydroxyl groups, a multi-step process involving selective protection and deprotection steps has been used to achieve regioselective methylation at the 4'-position. beilstein-journals.org This strategy could potentially be adapted for this compound.

Alkylation reactions using various alkyl halides can introduce different alkyl chains onto the hydroxyl group. Studies on the flavonoid baicalein (B1667712) have shown that the hydroxyl group at the C-7 position is typically the first to be alkylated. innovareacademics.in While specific studies on the alkylation of the 4'-hydroxyl group of this compound were not detailed in the provided results, the general principles of flavonoid chemistry suggest that this position is reactive and can be targeted for modification.

Introduction of Other Functional Groups for Structure-Activity Probing

The strategic introduction of various functional groups onto the this compound scaffold is a cornerstone of medicinal chemistry efforts to elucidate structure-activity relationships (SAR). These modifications are designed to systematically probe the steric, electronic, and hydrophobic requirements of the target binding site, thereby guiding the development of analogues with enhanced potency and selectivity. Derivatization commonly targets the hydroxyl group at the 4'-position, as well as various positions on both the A and B rings of the flavone core.

A primary strategy involves the etherification or esterification of the 4'-hydroxyl group. medcraveonline.com The conversion of the phenol (B47542) to an ether or ester can modulate the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability. For instance, the synthesis of 4'-alkoxy derivatives introduces groups of varying sizes to explore steric tolerance within a receptor's binding pocket. Similarly, esterification can be used to create prodrugs or to introduce functionalities that alter the electronic nature of the B-ring.

Another key approach is the introduction of substituents directly onto the aromatic rings. Halogenation, particularly at positions on the B-ring, is a common tactic. The introduction of atoms like bromine or chlorine can alter the electronic distribution of the molecule and introduce new potential binding interactions. For example, in the development of ligands for the benzodiazepine (B76468) site of the GABA(A) receptor, a series of flavone derivatives were synthesized to map the receptor region. nih.gov This led to the design of 5'-bromo-2'-hydroxy-6-methylflavone, which exhibited significantly high affinity, demonstrating the positive impact of specific halogen and hydroxyl substitutions. nih.govacs.org

Furthermore, the addition of aminophenoxy moieties has been explored to enhance biological activity. nih.gov Attaching a 4-aminophenoxy group at the C-6 position of the A-ring, for example, was found to be beneficial for cancer-selective cytotoxicity in certain cell lines. nih.gov Such modifications significantly increase the structural complexity and potential interaction points of the parent molecule.

The synthesis of these derivatives often begins with a suitable precursor, such as a substituted 2-hydroxyacetophenone, which undergoes condensation with a substituted benzaldehyde derivative to form a chalcone. innovareacademics.in This chalcone intermediate is then subjected to oxidative cyclization to yield the desired flavone. nih.govresearchgate.net For instance, to obtain B-ring substituted derivatives, a 4-benzyloxybenzaldehyde bearing the desired functional groups can be used in the initial condensation step. u-szeged.hu Subsequent debenzylation reveals the 4'-hydroxyl group.

The table below summarizes various functional groups that have been introduced onto the flavone scaffold for SAR studies, based on modifications of related flavone structures.

| Position of Modification | Functional Group Introduced | Synthetic Strategy | Purpose of Modification for SAR |

| 4'-position | Alkoxy groups | Williamson ether synthesis | To probe steric limits and modify lipophilicity |

| 4'-position | Ester groups | Esterification with acid chlorides/anhydrides medcraveonline.com | To act as prodrugs or alter electronic properties |

| B-ring (e.g., 2', 3', 5') | Halogens (e.g., Bromo, Chloro) nih.govnih.gov | Electrophilic aromatic substitution or use of halogenated starting materials | To modulate electronic properties and explore halogen bonding |

| B-ring (e.g., 2') | Hydroxyl group nih.gov | Use of appropriately substituted benzaldehyde in initial synthesis | To introduce new hydrogen bond donor/acceptor sites |

| A-ring (e.g., C-6) | Aminophenoxy group nih.gov | Nucleophilic aromatic substitution or coupling reactions | To extend the structure and introduce new interaction points |

| A-ring (e.g., C-6) | Phenyl group u-szeged.hu | Suzuki coupling reaction on a bromo-substituted flavone | To investigate the effect of bulky aromatic substituents |

These systematic modifications are essential for building a comprehensive pharmacophore model. By correlating the structural changes with shifts in biological activity, researchers can identify the key features required for molecular recognition and efficacy, paving the way for the rational design of more potent and specific therapeutic agents. nih.govsci-hub.se

Biosynthetic Pathways and Metabolic Engineering for 4 Hydroxy 6 Methylflavone Production

Elucidation of Flavonoid Biosynthetic Pathways in Plant Systems

Flavonoids, a diverse class of plant secondary metabolites, originate from the phenylpropanoid pathway. The synthesis of the specific flavone (B191248), 4'-Hydroxy-6-methylflavone, follows a series of enzymatic reactions that build upon a common flavonoid backbone.

The journey to flavonoid synthesis begins with the amino acid phenylalanine, which is generated through the shikimate pathway. asm.orgresearchgate.net A series of three enzymatic reactions, often referred to as the general phenylpropanoid pathway, converts phenylalanine into p-coumaroyl-CoA, a critical precursor for all flavonoids. asm.orgtuscany-diet.net

The enzymes involved in this initial phase are:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of phenylalanine to produce trans-cinnamic acid. asm.org

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to form p-coumaric acid. asm.org

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) molecule, resulting in the formation of p-coumaroyl-CoA. asm.orgasm.org

This activated molecule, p-coumaroyl-CoA, stands at a crucial metabolic junction, ready to enter the flavonoid-specific branch of the pathway. asm.org

The formation of the characteristic C6-C3-C6 flavonoid skeleton is initiated by two key enzymes: Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI).

Chalcone Isomerase (CHI): Following its synthesis, the open-chain naringenin (B18129) chalcone is cyclized into a flavanone (B1672756). This intramolecular reaction is catalyzed by Chalcone Isomerase (CHI), which stereospecifically forms (2S)-naringenin. tuscany-diet.netresearchgate.netnih.gov This step establishes the three-ring structure (A, B, and C rings) that is fundamental to all major classes of flavonoids. researchgate.netfrontiersin.org (2S)-naringenin serves as a critical branch-point intermediate for the synthesis of various flavonoid subclasses. nih.gov

The conversion of a flavanone, such as naringenin, into a flavone is accomplished by the enzyme Flavone Synthase (FNS) . This enzyme introduces a double bond between the C-2 and C-3 positions of the C-ring of the flavanone skeleton. nih.govresearchgate.net There are two distinct types of FNS enzymes that have been identified in plants, which catalyze the same reaction through different mechanisms: nih.govresearchgate.netresearchgate.net

Flavone Synthase I (FNSI): These are soluble dioxygenases that depend on Fe²⁺ and 2-oxoglutarate as cofactors. nih.govresearchgate.netnih.gov They are predominantly found in the Apiaceae family (e.g., parsley). nih.govresearchgate.net

Flavone Synthase II (FNSII): These are cytochrome P450 monooxygenases bound to the endoplasmic reticulum membrane and are dependent on NADPH. researchgate.netresearchgate.net FNSII enzymes are more widespread throughout the plant kingdom. frontiersin.org

The action of either FNSI or FNSII on naringenin results in the formation of the flavone apigenin (B1666066) (5,7,4'-trihydroxyflavone).

The biosynthesis of the specific compound this compound from a general flavone precursor like apigenin requires a methylation step. The 4'-hydroxyl group is already present in apigenin, having been carried over from the initial precursor, p-coumaric acid. Therefore, the key transformation is the methylation of the A-ring.

The proposed final step in the biosynthesis is the methylation at the C-6 position of the flavone core. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) . These enzymes utilize S-adenosyl-methionine (SAM) as a methyl donor to transfer a methyl group to a hydroxyl group on the flavonoid skeleton. nih.govwikipedia.org

While the specific enzyme for 6-methylation of apigenin to produce this compound has not been definitively characterized, several flavonoid OMTs with activity at the 6-position have been identified. nih.govmdpi.com Therefore, a hypothetical final step involves a Flavonoid 6-O-methyltransferase (F6OMT) that recognizes the 6-hydroxyl group of an apigenin-like precursor, although apigenin itself has a 5,7-dihydroxy A-ring. A more likely precursor would be a flavone with a 6-hydroxyl group. The formation of this compound would thus likely proceed from a 6-hydroxyflavanone (B191495) intermediate that is then converted to a 6-hydroxyflavone (B191506) before methylation, or methylation may occur at the flavanone stage before conversion to a flavone.

The hypothetical pathway can be summarized as: Phenylalanine → ... → p-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalcone → (2S)-Naringenin → Apigenin → [Intermediate Steps] → this compound

The precise sequence of hydroxylation and methylation on the A-ring to achieve the 6-methyl substitution of the final product remains an area for further research.

Metabolic Engineering Strategies in Microorganisms for Enhanced Flavone Biosynthesis

Producing plant-derived compounds like this compound through extraction from natural sources can be inefficient and unsustainable. Metabolic engineering of microorganisms offers a promising alternative for scalable and controlled production. mdpi.comnih.gov

Several microbial hosts have been successfully engineered to produce flavonoids by introducing the necessary biosynthetic genes from plants. The most commonly used hosts include Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum. asm.orgmdpi.comnih.govchalmers.se

Escherichia coli : E. coli is a widely used host due to its rapid growth, well-understood genetics, and ease of genetic manipulation. nih.gov Successful strategies for flavonoid production in E. coli have focused on several key areas:

Pathway Introduction: Heterologous expression of plant genes for PAL, C4H, 4CL, CHS, and CHI has enabled the de novo synthesis of the flavanone naringenin from simple carbon sources. asm.org

Precursor Supply Enhancement: A major bottleneck in flavonoid production is the limited availability of the precursor malonyl-CoA. asm.org Engineering strategies to address this include the overexpression of acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, significantly boosting flavanone titers. asm.orgasm.org

Modular Engineering: To manage the metabolic burden of long biosynthetic pathways, researchers have employed co-culture systems where different modules of the pathway are expressed in separate E. coli strains. nih.gov This "division of labor" approach has been used to efficiently produce various flavonoids and their glycosides. nih.gov

Saccharomyces cerevisiae : The yeast S. cerevisiae is another popular host, particularly advantageous for expressing membrane-bound plant enzymes like cytochrome P450s (e.g., C4H and FNSII), which are often required for flavonoid modifications. chalmers.se

P450 Enzyme Expression: Yeast's endoplasmic reticulum provides a suitable environment for the functional expression of plant P450 enzymes, which is crucial for hydroxylation reactions in flavonoid biosynthesis. chalmers.se

De Novo Production: Complete biosynthetic pathways, comprising up to eight heterologous plant genes, have been reconstructed in yeast to achieve de novo production of flavonoids like naringenin and kaempferol (B1673270) directly from glucose. dtu.dkresearchgate.net

Overcoming Toxicity: The accumulation of pathway intermediates, such as cinnamic acid, can be toxic to the host cells. Engineering transcription factors to create strains more tolerant to these aromatic compounds is a key strategy for improving production. chalmers.se

Corynebacterium glutamicum : C. glutamicum is an industrial bacterium known for its large-scale production of amino acids and its high tolerance to aromatic compounds, making it an attractive host for producing phenylpropanoid-derived molecules. researchgate.netmdpi.comnih.govnih.gov

Aromatic Compound Tolerance: Its natural robustness against toxic aromatic intermediates provides a significant advantage over other microbial hosts. researchgate.net

Pathway Reconstruction: Artificial pathways for producing flavanones like naringenin and eriodictyol (B191197) have been successfully introduced and optimized in C. glutamicum. mdpi.com

Precursor Channeling: As with other hosts, enhancing the intracellular pool of malonyl-CoA is a critical strategy for improving flavonoid yields in this bacterium. researchgate.net

By expressing a suitable FNS and a specific flavonoid 6-O-methyltransferase in an engineered microbial strain optimized for flavanone production, it is feasible to develop a cell factory for the targeted synthesis of this compound.

Genetic Engineering Approaches for Pathway Reconstruction and Optimization

The production of specific flavonoids like this compound in microbial hosts is achievable through the application of metabolic engineering and synthetic biology. nih.gov The core principle involves reconstructing the desired biosynthetic pathway in a host organism, such as Saccharomyces cerevisiae or Escherichia coli, which are favored for their well-understood genetics and established fermentation technologies. nih.govmdpi.com Genetic manipulation of these microorganisms is a cornerstone of this process, allowing for the optimization of metabolic fluxes toward the target compound. nih.gov

Key strategies in the genetic engineering of host organisms include:

Pathway Introduction : The primary step involves introducing the necessary genes from the flavonoid biosynthetic pathway into the host. This often requires sourcing enzymes from various plant species that exhibit high catalytic activity for the required steps.

Precursor Supply Enhancement : The production of flavonoids is dependent on the availability of precursor molecules, primarily malonyl-CoA and p-coumaroyl-CoA. Genetic modifications are often aimed at increasing the intracellular pools of these precursors. For instance, overexpressing genes like acetyl-CoA carboxylase (ACC1) can boost the supply of malonyl-CoA.

Elimination of Competing Pathways : To maximize the carbon flux towards this compound, competing metabolic pathways that drain the necessary precursors are often downregulated or entirely knocked out. For example, in yeast, genes involved in pathways that consume FPP (farnesyl diphosphate) might be downregulated to increase its availability for flavonoid synthesis. researchgate.net

Balancing Pathway Expression : Achieving high yields requires a delicate balance in the expression levels of the introduced biosynthetic genes. A combinatorial approach, testing different gene expression levels, is often necessary to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow. researchgate.net

Modern Gene Editing Tools : The advent of CRISPR-based gene editing has revolutionized metabolic engineering. researchgate.net This technology allows for precise and efficient modifications of the host genome, facilitating the knockout of competing genes, the integration of entire biosynthetic pathways, and the fine-tuning of gene expression. researchgate.net A notable example is the use of CRISPR to modify the flavone biosynthetic pathway in rice to increase the production of apigenin by knocking out genes responsible for its degradation. researchgate.net

| Engineering Strategy | Objective | Example Genetic Target(s) | Host Organism Example |

|---|---|---|---|

| Pathway Introduction | Introduce the core flavonoid biosynthesis machinery. | PAL, C4H, 4CL, CHS, CHI, FNS | Saccharomyces cerevisiae |

| Precursor Enhancement | Increase the availability of malonyl-CoA and p-coumaroyl-CoA. | Overexpression of Acetyl-CoA Carboxylase (ACC1) | Saccharomyces cerevisiae |

| Competing Pathway Elimination | Prevent diversion of precursors to other metabolites. | Knockout of genes in sterol biosynthesis (e.g., ERG9) | Saccharomyces cerevisiae |

| Pathway Balancing | Optimize enzyme expression to avoid bottlenecks and toxic intermediates. | Using promoters of varying strengths for pathway genes. | E. coli, S. cerevisiae |

| Advanced Gene Editing | Precise and efficient genomic modifications. | CRISPR-Cas9 mediated knockout of flavonoid-degrading enzymes. | Rice, Saccharomyces cerevisiae |

Enzyme Pathway Manipulation for Targeted this compound Biosynthesis

Beyond the genetic modification of the host, direct manipulation of the enzymatic pathway is crucial for targeting the synthesis of a specific compound like this compound. This involves selecting and engineering enzymes with desired specificities and efficiencies. The final decoration steps of the flavonoid scaffold, such as hydroxylation and methylation, are critical for determining the final product.

For the synthesis of this compound, two key enzymatic activities are required on the flavone backbone: a hydroxylase to add a hydroxyl group at the 4' position of the B-ring and a methyltransferase to add a methyl group at the 6 position of the A-ring.

A significant challenge and area of research is controlling the regiospecificity of these enzymes. For instance, isoflavone (B191592) O-methyltransferase (IOMT) from alfalfa has been shown to exhibit different regiospecificities in vitro versus in vivo. nih.gov While it converts daidzein (B1669772) to 7-O-methyl daidzein in vitro, elicitation of transgenic plants overexpressing this enzyme leads to the accumulation of 4'-O-methylated products. nih.govnih.gov This suggests that cellular factors and the formation of enzyme complexes (metabolic channeling) can influence the final product. nih.gov Manipulating these interactions or engineering the enzymes themselves through protein engineering can redirect metabolic flux towards the desired 4'-hydroxylation and 6-methylation pattern.

Microbial Biotransformation of Related Substrates to this compound and its Glycosides

Microbial biotransformation presents an alternative or complementary approach to de novo synthesis. This technique utilizes the enzymatic machinery of microorganisms, such as fungi and bacteria, to perform specific chemical modifications on a supplied substrate. nih.gov It is a particularly effective method for producing glycosylated flavonoids, which often exhibit improved solubility and bioavailability. nih.govmdpi.com

Entomopathogenic filamentous fungi, including species from the genera Isaria and Beauveria, have proven to be effective biocatalysts for flavonoid modification. nih.govmdpi.commdpi.com These microorganisms possess a diverse array of enzymes, such as hydroxylases and glycosyltransferases, that can modify flavonoid backbones at various positions. nih.gov

In the context of this compound, a plausible strategy involves feeding a simpler precursor, such as 6-methylflavanone (B1209071), to a fungal culture. The fungal enzymes could then perform the necessary 4'-hydroxylation. Subsequent glycosylation is also a common outcome of such biotransformations. Research has demonstrated the successful biotransformation of 6-methylflavanone and 4'-methylflavanone (B8500494) using these fungi, yielding a variety of hydroxylated and glycosylated products. mdpi.comresearchgate.net For example, the biotransformation of 6-methylflavanone has yielded compounds such as 4′-hydroxy-6-methylflavanone 3′-O-β-D-(4′′-O-methyl)-glucopyranoside. researchgate.net This demonstrates the capacity of these microbial systems to perform the specific hydroxylation and subsequent glycosylation relevant to the target compound's derivatives.

| Microorganism | Substrate | Key Reaction(s) | Example Product(s) |

|---|---|---|---|

| Isaria fumosorosea | 4'-Methylflavanone | Hydroxylation, Glycosylation, Oxidation | Flavanone 4'-methylene-O-β-D-(4″-O-methyl)-glucopyranoside, Flavanone 4'-carboxylic acid |

| Beauveria bassiana | 4'-Methylflavanone | Glycosylation | Flavanone 4'-methylene-O-β-D-(4″-O-methyl)-glucopyranoside |

| Isaria farinosa | 4'-Methylflavanone | Glycosylation, Oxidation | 4'-Hydroxymethylflavanone 4-O-β-D-(4″-O-methyl)-glucopyranoside, Flavanone 4'-carboxylic acid |

| Isaria fumosorosea | 2'-Methylflavanone | Hydroxylation, Glycosylation | 2'-Methylflavanone 3'-O-β-d-(4″-O-methyl)-glucopyranoside |

| Aspergillus niger | Flavanone | Hydroxylation | 4'-Hydroxyflavanone, 6-Hydroxyflavanone |

Advanced Spectroscopic and Chromatographic Characterization of 4 Hydroxy 6 Methylflavone

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing flavonoids due to its high resolution and sensitivity. phcog.com It is widely employed for the separation and quantification of 4'-Hydroxy-6-methylflavone from complex mixtures.

Developing a robust HPLC method is a multi-step process that involves the strategic selection and optimization of several parameters to achieve the desired separation and quantification. thermofisher.comwjpmr.com The primary goal is to obtain sharp, symmetrical peaks with good resolution from other components in the sample matrix. amazonaws.com For this compound, a lipophilic compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Key steps and considerations in method development include:

Column Selection: The stationary phase is critical for separation. Octadecylsilyl (C18) columns are frequently used for flavonoid analysis due to their hydrophobic nature, which provides good retention for compounds like this compound. phcog.comamazonaws.com

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often with an acidifier like acetic or formic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is standard. phcog.com The gradient is optimized to ensure efficient elution and separation of the analyte from impurities. sigmaaldrich.com

Physicochemical Properties: The development process must account for the molecule's properties, such as polarity, solubility, and pKa value, which influence its interaction with the stationary and mobile phases. amazonaws.com

Method Validation: Once developed, the method is validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness. amazonaws.com Purity assessment of this compound standards is typically performed using HPLC, with assays often requiring a purity of ≥96.0%. thermofisher.com

Table 1: Key Parameters in HPLC Method Development for Flavonoids

| Parameter | Common Choice/Consideration | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (ODS) | Provides hydrophobic interaction for retaining non-polar to moderately polar compounds. phcog.com |

| Mobile Phase | Acetonitrile/Methanol and Water | Allows for manipulation of solvent strength to elute compounds. phcog.com |

| Elution Mode | Gradient Elution | Varies mobile phase composition over time to separate complex mixtures with a wide range of polarities. sigmaaldrich.com |

| Additive | Formic Acid or Acetic Acid (0.1%) | Improves peak shape and resolution by suppressing ionization of phenolic hydroxyl groups. |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized to balance analysis time and separation efficiency. phcog.com |

| Column Temperature | 25°C - 40°C | Affects viscosity of the mobile phase and analyte retention, can be optimized for better resolution. phcog.com |

| Injection Volume | 5 - 20 µL | Depends on sample concentration and detector sensitivity. |

HPLC systems are commonly coupled with Ultraviolet-Visible (UV/Vis) spectroscopic detectors for the detection and quantification of flavonoids. thermofisher.com These compounds possess chromophores in their molecular structure, allowing them to absorb light in the UV-Vis region. thermofisher.com

Flavonoids typically exhibit two major absorption bands in their UV spectra:

Band I: Represents the absorption of the B-ring cinnamoyl system, typically observed between 320-385 nm.

Band II: Represents the absorption of the A-ring benzoyl system, observed between 240-285 nm.

For routine analysis of flavonoids, detection wavelengths are often set around 280 nm or 335 nm. phcog.com The UV/Vis detector provides high sensitivity and is robust for quantitative analysis, although its selectivity is lower compared to mass spectrometry. nih.govresearchgate.net The choice of wavelength can be optimized to maximize the signal for the analyte of interest while minimizing interference from other components. phcog.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scispace.com It is invaluable for the structural elucidation and sensitive detection of flavonoids like this compound, especially when coupled with a chromatographic separation system. scispace.com

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a definitive tool for the identification and analysis of flavonoids in complex matrices. This technique provides information on both the retention time and the molecular mass of the analyte. Furthermore, the use of tandem MS (MS/MS) allows for controlled fragmentation of the parent ion, generating a unique fragmentation pattern that serves as a structural fingerprint.

For flavonoids, common fragmentation events observed in MS/MS include dehydration, losses of carbon monoxide, and characteristic fissions of the C-ring, often referred to as a retro-Diels-Alder (RDA) cleavage. nih.gov These fragmentation patterns are crucial for confirming the identity of known compounds and for proposing structures for unknown metabolites. nih.govresearchgate.net

UPLC-ESI-MS/MS represents a significant advancement over conventional LC-MS/MS, offering higher resolution, greater sensitivity, and faster analysis times. researchgate.net

UPLC: Utilizes columns with smaller particle sizes (<2 µm), which results in more efficient separation. researchgate.net

ESI: Electrospray ionization is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation in the source. This is ideal for determining the molecular weight of the intact flavonoid. mdpi.com

Tandem MS (QTOF or Triple Quadrupole): High-resolution analyzers like Quadrupole Time-of-Flight (QTOF) can provide highly accurate mass measurements, enabling the determination of the elemental composition. mdpi.com Collision-induced dissociation (CID) is then used to generate fragment ions, which provide detailed structural information. nih.gov This is particularly useful for differentiating between isomers, where subtle differences in fragmentation patterns can reveal the positions of substituents like the methyl and hydroxyl groups on the flavone (B191248) backbone. nih.govresearchgate.net

Table 2: Typical UPLC-ESI-MS/MS Parameters for Flavonoid Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 (1.7 µm) | High-resolution separation of complex mixtures. researchgate.netmdpi.com |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Standard reversed-phase solvents providing good peak shape and ionization efficiency. mdpi.com | | Ionization Mode | ESI Positive or Negative | Negative mode is often preferred for phenolic compounds, providing a strong [M-H]⁻ signal. nih.gov | | Capillary Voltage | 2.0 - 3.0 kV | Optimizes the electrospray process for efficient ion generation. mdpi.com | | Desolvation Temp. | 350 - 450 °C | Facilitates the evaporation of solvent from charged droplets. mdpi.com | | Analysis Type | MS/MS (CID) | Generates fragment ions for structural confirmation and isomer differentiation. nih.gov |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is well-suited for the analysis of a wide range of molecules, including flavonoids. scispace.commdpi.com In this method, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the spot, causing desorption and ionization of the analyte molecules, which are then analyzed by a Time-of-Flight (TOF) mass analyzer. mdpi.com

Key features of MALDI-TOF MS for flavonoid analysis include:

High Speed and Sensitivity: MALDI-TOF MS is a rapid and sensitive technique, often requiring minimal sample preparation. researchgate.net

Ion Formation: In positive ion mode, flavonoids can be detected as protonated [M+H]⁺, sodiated [M+Na]⁺, and potassiated [M+K]⁺ ions. nih.gov The negative ion mode typically yields a simple deprotonated [M-H]⁻ ion. nih.gov

Structural Information: While the primary spectrum provides molecular weight information, structural details can be obtained through fragmentation. Post-Source Decay (PSD) or tandem TOF (TOF/TOF) analyzers allow for the fragmentation of selected parent ions, yielding patterns that can be interpreted for structural elucidation. mdpi.com For instance, fragmentation of flavonoid glycosides in positive mode often shows a characteristic loss of sugar residues. nih.gov Although MALDI has been less commonly applied to flavonoid aglycones compared to ESI due to potential matrix interference, it remains a valuable tool for profiling and structural characterization. scispace.com

Fragmentation Pathway Analysis for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of flavonoids through fragmentation analysis. When subjected to ionization, typically by electrospray ionization (ESI), this compound (molecular formula C₁₆H₁₂O₃, molecular weight 252.27 g/mol ) will form a molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). thermofisher.comfishersci.no Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, yielding a characteristic pattern that provides structural insights.

The fragmentation of flavonoids is well-documented and primarily involves cleavages of the C-ring. nih.govnih.gov A common and diagnostic fragmentation mechanism for flavones is the Retro-Diels-Alder (RDA) reaction, which breaks the C-ring at two points. For this compound, this would lead to characteristic fragment ions corresponding to the A-ring and B-ring portions of the molecule.

Key Fragmentation Steps:

Initial Ionization: Formation of the molecular ion, for instance, the protonated molecule [M+H]⁺ at m/z 253.

Loss of Small Molecules: The fragmentation cascade often begins with the loss of small, stable neutral molecules. A common loss from the carbonyl group is carbon monoxide (CO), leading to a fragment at m/z 225 ([M+H-CO]⁺).

Retro-Diels-Alder (RDA) Fission: The C-ring can undergo RDA fission, breaking the bonds between C2-O and C4-C4a, as well as C1'-C2 and C3-C4. This cleavage yields ions that are diagnostic for the substitution patterns on the A and B rings.

B-ring Fission: Cleavage of the bond between the C-ring and the B-ring can result in the loss of the B-ring substituent.

Methyl Radical Loss: Flavonoids containing methyl groups can exhibit the loss of a methyl radical (•CH₃), although this is more common with methoxy (B1213986) groups. nih.gov

A proposed fragmentation pathway for this compound would involve the generation of key product ions that help confirm the positions of the hydroxyl and methyl groups. The stability of the resulting fragment ions often dictates the most abundant peaks in the MS/MS spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the complete structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide fundamental information about the chemical environment of protons (¹H) and carbons (¹³C) in the molecule. nih.gov

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton. The methyl group protons on the A-ring would appear as a sharp singlet. The aromatic protons on the A and B rings will appear as doublets and multiplets, with their coupling constants providing information about their relative positions (ortho, meta, para). The proton on the C-3 position of the flavone core typically appears as a singlet in the aromatic region. The phenolic hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum would show signals for the carbonyl carbon (C-4), the olefinic carbons of the C-ring, the aromatic carbons of the A and B rings, and the methyl carbon. The chemical shifts are influenced by the electron-donating or withdrawing effects of the substituents. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| C-2 | - | ~163.0 | Olefinic Carbon |

| C-3 | ~6.8 | ~107.5 | Olefinic CH |

| C-4 | - | ~178.0 | Carbonyl Carbon |

| C-4a | - | ~123.5 | Aromatic Carbon (Bridgehead) |

| C-5 | ~8.0 (d) | ~125.0 | Aromatic CH |

| C-6 | - | ~135.0 | Aromatic Carbon (Methyl Substituted) |

| C-7 | ~7.5 (dd) | ~134.0 | Aromatic CH |

| C-8 | ~7.8 (d) | ~118.0 | Aromatic CH |

| C-8a | - | ~154.0 | Aromatic Carbon (Bridgehead) |

| C-1' | - | ~122.0 | Aromatic Carbon (Bridgehead) |

| C-2', C-6' | ~7.8 (d) | ~128.5 | Aromatic CH |

| C-3', C-5' | ~6.9 (d) | ~116.0 | Aromatic CH |

| C-4' | - | ~161.0 | Aromatic Carbon (Hydroxyl Substituted) |

| 6-CH₃ | ~2.4 (s) | ~21.0 | Methyl Group |

| 4'-OH | Broad singlet | - | Hydroxyl Proton |

Note: Predicted values are based on data for similar flavonoid structures. Actual values may vary depending on the solvent and experimental conditions. (d) = doublet, (dd) = doublet of doublets, (s) = singlet.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecular structure by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the A-ring (H-5 with H-7, H-7 with H-8) and the B-ring (H-2'/H-6' with H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduhmdb.ca This allows for the direct assignment of each protonated carbon signal in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edusci-hub.se This information is vital for connecting different parts of the molecule. Key HMBC correlations for this compound would include:

The methyl protons (6-CH₃) to C-5, C-6, and C-7, confirming the position of the methyl group.

H-3 to C-2, C-4, and C-1', linking the C-ring to the B-ring.

H-5 to C-4, C-4a, and C-6, confirming the A-ring structure.

H-2'/H-6' to C-2, C-4', and C-3'/C-5', confirming the B-ring structure and its attachment to C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding. It is particularly useful for determining stereochemistry and conformation, though for a relatively rigid structure like a flavone, its primary use would be to confirm assignments through spatial proximities, such as between H-5 and the methyl protons.

Application to Derivatized Forms of this compound

When this compound is chemically modified (derivatized), NMR spectroscopy is essential to confirm the structure of the resulting product. A common derivatization site is the 4'-hydroxyl group. For example, in the synthesis of a glycoside derivative, such as 6-methylflavone (B191877) 4'-O-β-D-glucopyranoside, NMR is used to verify that the sugar moiety has been attached to the 4'-oxygen. plos.org

Evidence for this derivatization in the NMR spectra would include:

The disappearance of the phenolic ¹H signal for the 4'-OH group.

The appearance of new signals in both the ¹H and ¹³C spectra corresponding to the glucopyranoside moiety.

A downfield shift in the ¹³C signal for C-4' and shifts in the signals for adjacent carbons (C-3', C-5') due to the electronic effect of the new glycosidic bond.

An HMBC correlation between the anomeric proton of the glucose unit and C-4' of the flavone, providing definitive proof of the connection point.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). msu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| 1650-1630 | C=O stretch | γ-pyrone carbonyl |

| 1610-1500 | C=C stretch | Aromatic rings |

| 1300-1200 | C-O stretch | Phenol (B47542) and pyran ether |

| Below 900 | C-H bend | Aromatic out-of-plane bending |

The broad band for the O-H stretch is indicative of hydrogen bonding. The strong absorption from the C=O group is a hallmark of the flavone structure, while the series of bands in the 1610-1450 cm⁻¹ region are characteristic of the aromatic C=C skeletal vibrations. vscht.cz

Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is the process of modifying a compound to produce a new compound that has properties better suited for a particular analytical technique. nih.gov For this compound, derivatization is often employed to improve its volatility for gas chromatography (GC) analysis or to enhance its detectability in high-performance liquid chromatography (HPLC).

The primary target for derivatization is the reactive phenolic hydroxyl group at the 4'-position.

Common Derivatization Strategies:

Silylation: Reacting the hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. This process increases the thermal stability and volatility of the compound, making it suitable for analysis by GC-MS.

Alkylation/Acylation: Converting the hydroxyl group to an ether (alkylation) or an ester (acylation) can reduce polarity and improve chromatographic peak shape in both GC and reverse-phase HPLC.

Fluorescence Tagging: For analyses requiring high sensitivity, the hydroxyl group can be reacted with a fluorescent labeling reagent (a fluorophore). This creates a highly fluorescent derivative that can be detected at very low concentrations using an HPLC system equipped with a fluorescence detector.

These strategies are crucial for quantifying this compound in complex matrices, such as biological samples or natural product extracts, where low concentrations and interfering substances can pose analytical challenges. nih.gov

Structure Activity Relationship Sar Investigations of 4 Hydroxy 6 Methylflavone and Its Analogs

Impact of the 4'-Hydroxyl Group on Biological Interactions

The hydroxyl group at the 4'-position of the B-ring is a critical determinant of the biological activity of many flavonoids. This functional group is known to be a key feature for the antioxidant activity of these compounds. The presence of the 4'-hydroxyl group, often in conjunction with other hydroxyl groups, allows for the donation of a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. nih.gov

Furthermore, the 4'-hydroxyl group plays a significant role in the binding of flavonoids to various protein targets, including enzymes and receptors. For instance, studies on the inhibition of protein kinase CK2 have shown that the presence of a 4'-hydroxyl group is a common structural feature among active flavonoid inhibitors. nih.gov This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions within the ATP-binding pocket of kinases. nih.gov

The anti-inflammatory activity of flavones has also been linked to the 4'-hydroxyl group. Research has demonstrated that the presence of a hydroxyl group at the C4' position enhances anti-inflammatory effects. researchgate.netnih.gov This is exemplified by the potent inhibitory activity of certain flavones on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The ability to form hydrogen bonds and participate in redox reactions contributes to the modulation of inflammatory pathways.

Role of the 6-Methyl Group in Modulating Activity

The introduction of a methyl group at the 6-position of the A-ring can significantly modulate the biological profile of a flavone (B191248). Methylation, in general, increases the lipophilicity of flavonoids, which can enhance their membrane permeability and cellular uptake. mdpi.commdpi.com This increased bioavailability can lead to improved biological activity compared to their non-methylated counterparts. mdpi.com

Studies on methyl derivatives of flavones have indicated their potential as anti-inflammatory agents. For example, 6-methylflavone (B191877) has been investigated for its effects on lipopolysaccharide (LPS)-stimulated macrophages, where it was shown to influence the production of inflammatory mediators. mdpi.com The presence of the 6-methyl group can alter the electronic properties of the A-ring and influence how the molecule interacts with biological targets.

However, the effect of the 6-methyl group is not always straightforward and can be context-dependent. While it can enhance certain activities, it may diminish others. For instance, while hydroxylation at the C-6 position has been shown to contribute to anti-α-amylase activity, the impact of a methyl group at this position requires specific investigation for each biological target. nih.gov In some cases, methylation can lead to a decrease in certain biological activities when compared to the corresponding hydroxylated flavone. core.ac.uk For example, 6-methoxyflavone (B191845) was found to be a more potent anti-inflammatory agent than 6-hydroxyflavone (B191506) in kidney mesangial cells, suggesting that methylation at this position can be beneficial for this specific activity. core.ac.uk

| Compound | Substitution Pattern | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6-Hydroxyflavone | 6-OH | Anti-inflammatory (NO inhibition) | 2.0 | core.ac.uk |

| 6-Methoxyflavone | 6-OCH3 | Anti-inflammatory (NO inhibition) | 0.192 | core.ac.uk |

| 4',6-Dihydroxyflavone | 4'-OH, 6-OH | Anti-inflammatory (NO inhibition) | 2.0 | core.ac.uk |

Influence of Substituent Position and Nature on Flavone Backbone

Substitutions on the A-ring, particularly hydroxylation at the 5 and 7 positions, are known to be important for various biological activities. A 5-hydroxyl group can form an intramolecular hydrogen bond with the 4-keto group of the C-ring, which contributes to the planarity of the molecule and can enhance its interaction with planar binding sites on target proteins. nih.gov The presence of hydroxyl groups at both the 5 and 7 positions is a common feature in many biologically active flavonoids. nih.gov

For instance, the presence of a 5-hydroxyl group is considered important for the activity of flavones and flavanones against MRSA. nih.gov In terms of anti-inflammatory activity, hydroxylation at the C-5 position has been shown to enhance this effect, whereas hydroxyl groups at the C-6 and C-7 positions were associated with lower in vitro anti-inflammatory activity in some studies. researchgate.net However, other research has indicated that a 7-hydroxyl group, often in combination with a 4'-hydroxyl group, is a common feature of flavonoids that are potent inhibitors of protein kinase CK2. nih.gov

The substitution pattern on the A-ring can also influence metabolic stability. For example, methylation of hydroxyl groups on the A-ring can protect the molecule from rapid metabolism, thereby increasing its bioavailability. mdpi.com

| Compound | A-Ring Substitution | B-Ring Substitution | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Apigenin (B1666066) | 5,7-di-OH | 4'-OH | Anticancer (MCF-7) | >50 | nih.gov |

| Chrysin | 5,7-di-OH | - | Anticancer (MCF-7) | >50 | nih.gov |

| Baicalein (B1667712) | 5,6,7-tri-OH | - | Anticancer (MCF-7) | >50 | nih.gov |

The substitution pattern of the B-ring is a major determinant of the antioxidant and anti-inflammatory properties of flavonoids. The presence of a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety in the B-ring significantly enhances radical scavenging activity. nih.gov The number and position of hydroxyl groups on the B-ring dictate the affinity of flavonol-protein binding interactions. acs.org

The three-dimensional structure of flavonoids, including their conformational flexibility and planarity, is a key factor influencing their biological activity. The planarity of the flavone backbone, which is influenced by the C2-C3 double bond in the C-ring, allows for effective π-π stacking interactions with aromatic amino acid residues in protein binding sites.

The degree of planarity can be affected by the substitution pattern. For instance, the presence of a 3-hydroxyl group can influence the torsion angle between the B-ring and the rest of the molecule. The ability of the B-ring to rotate relative to the chromone (B188151) moiety (A and C rings) provides conformational flexibility, which can be important for fitting into specific binding pockets of enzymes and receptors.

Studies have shown that the planarity of the flavonoid structure is important for its interaction with DNA and for its anticancer activity. The ability to intercalate between DNA base pairs is favored by a planar structure. The substitution pattern can influence this planarity and, consequently, the biological outcome.

SAR Studies of Protoflavone Derivatives from 4'-Hydroxy-6-methylflavone

Protoflavones are a unique class of flavonoids characterized by a non-aromatic, quinol-type B-ring. Protoapigenone (B1247589), a natural derivative of apigenin (a 4'-hydroxyflavone), has demonstrated potent antitumor activity. nih.gov The synthesis of protoflavone derivatives from 4'-hydroxyflavones, including analogs of this compound, allows for the investigation of how modifications to the B-ring affect biological activity.

The conversion of the aromatic B-ring of a flavone to a p-quinol moiety introduces an α,β-unsaturated ketone system, which can be a reactive site for Michael addition with cellular nucleophiles, such as cysteine residues in proteins. This reactivity is thought to contribute to the potent biological effects of protoflavones. nih.gov

SAR studies on protoapigenone derivatives have shown that modifications to the quinol B-ring can significantly impact cytotoxicity and antiviral activity. For example, the synthesis of 1'-O-alkyl ether derivatives of protoapigenone has been explored to reduce cytotoxicity while retaining or enhancing antiviral properties. nih.govresearchgate.net These studies highlight the potential for targeted modifications of the B-ring of 4'-hydroxyflavones to develop novel therapeutic agents with improved selectivity and efficacy. nih.govresearchgate.net

| Compound | Modification | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Protoapigenone | p-quinol B-ring | Antitumor | Induces apoptosis via oxidative stress and MAPK activation. | nih.gov |

| Protoapigenone 1'-O-butyl ether | 1'-O-alkylation | Anticancer | Stronger activity against several cancer cell lines compared to protoapigenone. | researchgate.net |

SAR in Context of Membrane Interactions and Protein Binding of this compound and its Analogs

The interaction of flavonoids with cellular membranes and proteins is fundamental to their bioavailability and mechanism of action. The specific substitution patterns on the flavone backbone, such as the presence and position of hydroxyl and methyl groups, play a critical role in defining these interactions. This section explores the structure-activity relationships (SAR) of this compound and its analogs concerning their engagement with biological membranes and proteins.

Membrane Interactions: The Role of Methylation and Hydroxylation

Research into the analogs of this compound, particularly 4'-methylflavone, provides significant insights into how these compounds interact with lipid bilayers. A study on 4'-methylflavonoids demonstrated that these compounds influence both the hydrophilic and hydrophobic regions of red blood cell membranes and phosphatidylcholine model membranes. nih.gov This interaction leads to an increased packing order of the lipid head groups and a decrease in the fluidity of the membrane's hydrophobic core. nih.gov

The structure of the flavonoid analog dictates its primary location within the membrane. For instance, 4'-methylflavone, similar to 4'-methylflavanone (B8500494), is found to be predominantly located in the hydrophilic part of the lipid membrane. nih.gov In contrast, a more flexible analog like 2′-hydroxy-4-methylchalcone shows a greater impact on the hydrophobic region of the membrane. nih.gov The planarity of the flavone ring system is a key factor in these interactions.

The presence of a methyl group, as seen in this compound, generally increases the hydrophobicity of the flavonoid. This enhanced lipophilicity can facilitate easier transport across cellular membranes, potentially leading to greater oral bioavailability. nih.gov Furthermore, methylation can protect the flavonoid from rapid hepatic metabolism. nih.gov

The hydroxyl group at the 4'-position is also a critical determinant of membrane interaction. While increasing the number of hydroxyl groups can decrease the polarity of a flavonol, allowing for easier interaction with the cell membrane, the specific positioning is crucial. researchgate.net Studies on various flavonoids have shown that hydroxylation at different positions on the B-ring influences their affinity for membrane lipids and their ability to alter membrane fluidity. researchgate.net

| Compound | Primary Membrane Location | Effect on Membrane Fluidity |

| 4'-Methylflavone | Hydrophilic region | Decreases fluidity |

| 4'-Methylflavanone | Hydrophilic region | Not determined |

| 2′-hydroxy-4-methylchalcone | Hydrophobic region | Decreases fluidity |

This table summarizes the membrane interaction characteristics of analogs of this compound based on available research.

Protein Binding: Affinity and Structural Determinants

The binding of flavonoids to plasma proteins, such as human serum albumin (HSA), is a key factor in their distribution and bioavailability. The affinity of this binding is strongly influenced by the flavonoid's structural features.

Investigations into 4'-methylflavone have shown that it binds to HSA through a process of static quenching, indicating the formation of a complex. nih.gov The primary forces driving this interaction are hydrogen bonding and van der Waals forces. nih.gov The planar structure of the flavone is thought to be important for its ability to fit into the hydrophobic pockets of albumin. nih.gov

The presence of a hydroxyl group can significantly impact protein binding. Studies on a range of flavonoids have demonstrated that hydroxylation on the B-ring can increase the binding affinity to bovine serum albumin (BSA). researchgate.net For example, the binding affinity of flavonoids to BSA was found to be in the order of quercetin (B1663063) > rutin (B1680289) > epicatechin = catechin, highlighting the role of specific hydroxylation patterns. nih.gov The hydroxyl groups of flavonoid compounds are capable of forming strong interactions with amino acid residues of proteins like BSA. mdpi.com

Conversely, the methylation of a hydroxyl group can also enhance binding affinity by increasing hydrophobicity and promoting hydrophobic interactions with the protein. nih.gov This suggests that for this compound, both the 4'-hydroxyl and 6-methyl groups would contribute significantly to its binding profile with serum albumin.

| Compound | Binding Constant (K b) to HSA (at 298 K) | Primary Driving Forces |

| 4'-Methylflavone | 1.09 (± 0.04) x 10^4 M^-1 | Hydrogen bonding, van der Waals forces |

| 4'-Methylflavanone | 1.07 (± 0.03) x 10^4 M^-1 | Hydrogen bonding, van der Waals forces |

| 2′-hydroxy-4-methylchalcone | 2.11 (± 0.05) x 10^4 M^-1 | Hydrogen bonding, van der Waals forces |

This table presents the binding characteristics of this compound analogs to Human Serum Albumin (HSA). Data sourced from Włoch et al., 2021. nih.gov

Mechanistic Studies of 4 Hydroxy 6 Methylflavone Biological Interactions in Vitro Models

Investigations on GABAA Receptor Modulation

No published studies were found that specifically examine the modulatory effects of 4'-Hydroxy-6-methylflavone on GABAA receptors.

Electrophysiological Studies on Recombinant GABAA Receptor Subunits

There is no available data from electrophysiological studies, such as two-electrode voltage-clamp or patch-clamp experiments, detailing the effects of this compound on any recombinant GABAA receptor subunit combinations (e.g., αxβxγx).

Identification of Binding Sites (e.g., Benzodiazepine (B76468) Binding Site)

There are no radioligand binding assays or molecular docking studies available that identify or characterize the binding site of this compound on the GABAA receptor. It is therefore unknown whether it interacts with the benzodiazepine binding site or other allosteric sites.

Effects on GABA-induced Currents in in vitro Systems

Without electrophysiological data, the effect of this compound on GABA-induced currents in any in vitro system remains uncharacterized. It is not known if the compound would act as a positive or negative allosteric modulator, or if it has any direct agonist or antagonist activity.

Cellular Interactions and Biological Pathways

No specific research on the cellular interactions of this compound as they pertain to biological membranes or binding to biomolecules like HSA has been published.

Interaction with Biological Membranes (e.g., RBCMs, PC)

There are no studies that have investigated the interaction of this compound with red blood cell membranes (RBCMs) or model phosphatidylcholine (PC) membranes. Consequently, its effects on membrane properties such as fluidity or lipid packing order are unknown.

Binding to Biomolecules (e.g., Human Serum Albumin - HSA)

No data from studies such as fluorescence quenching or spectroscopy is available to determine the binding affinity, binding constants (Kb), or thermodynamic parameters (ΔH, ΔS, ΔG) for the interaction between this compound and Human Serum Albumin (HSA).

Modulatory Effects on Enzyme Activity (e.g., Hsp90 inhibition by related flavonoids)

Flavonoids, a broad class of naturally occurring polyphenolic compounds, have been identified as potential modulators of various enzymatic activities, including the inhibition of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide range of "client" proteins, many of which are implicated in cancer progression. The disruption of Hsp90 function leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

While direct studies on this compound's effect on Hsp90 are not extensively documented in the reviewed literature, the broader family of flavones has demonstrated inhibitory activity against this chaperone protein. The ATP-binding site in the N-terminal domain of Hsp90 is the primary target for many inhibitors. Flavonoids can competitively bind to this site, thereby inhibiting the ATPase activity of Hsp90, which is essential for its chaperone function. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins. These client proteins include various kinases, transcription factors, and other proteins that are critical for tumor cell proliferation, survival, and metastasis. The investigation of various flavone (B191248) derivatives continues to be an active area of research for the development of novel Hsp90 inhibitors.

In Vitro Studies in Specific Cell Line Models

Cytotoxic Activity in Multidrug Resistant Cancer Cell Lines

The emergence of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. Research into compounds that can overcome or show selectivity for MDR cancer cells is therefore of great importance.

Studies on derivatives of 6-methylflavone (B191877) have shown promising results in this area. Specifically, certain protoflavone derivatives synthesized from this compound have exhibited cytotoxic activity against various human cancer cell lines. More notably, these 6-methylated protoflavones have demonstrated a mild but statistically significant selectivity towards a multidrug-resistant mouse T-cell lymphoma cell line (L5178Y) that overexpresses the ABCB1 efflux pump, when compared to its parental, non-resistant counterpart. unl.pt

Further investigations into a series of protoflavones, including a 6-methylprotoflavone derivative, confirmed their significant cytotoxicity against several cancer cell lines and, importantly, their selectivity toward MDR cancer cells that have adapted to conventional chemotherapeutics. nih.gov This suggests that the 6-methyl functional group may play a role in the selective cytotoxic activity against MDR cancer cells.

Below is an interactive data table summarizing the cytotoxic activity of a related 6-methylated protoflavone derivative in a multidrug-resistant cancer cell line model.

| Compound | Cell Line | IC50 (µM) | Selectivity (MDR vs. Parental) |

| 6-Methylated Protoflavone Derivative | L5178Y (Parental) | Data Not Specified | ~1.5 fold |

| L5178Y (MDR - ABCB1 overexpression) | Data Not Specified |

Note: Specific IC50 values were not provided in the source material, but the selectivity ratio was highlighted as statistically significant.